
((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is a complex organic compound that features a combination of amino acids and protective groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline typically involves multiple steps, starting from the individual amino acids and incorporating protective groups to ensure selective reactions. The tert-butyl group, for instance, is often used to protect carboxyl groups during synthesis . The benzyloxycarbonyl (Cbz) group is another common protective group used for amino groups .
Industrial Production Methods
Industrial production of such complex compounds often involves automated peptide synthesizers that can handle the sequential addition of amino acids and protective groups under controlled conditions. The use of solid-phase peptide synthesis (SPPS) is common, allowing for the efficient assembly of the peptide chain.
Analyse Chemischer Reaktionen
Types of Reactions
((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids.
Reduction: Used to remove protective groups like the benzyloxycarbonyl group.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reagents like palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction would remove protective groups to yield the free amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is used as a building block for more complex molecules. Its protective groups allow for selective reactions, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. The presence of tryptophan and proline residues makes it useful in fluorescence studies and structural biology.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The specific arrangement of amino acids and protective groups can influence biological activity, making it a candidate for drug development.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of peptide-based drugs. Its stability and reactivity make it suitable for large-scale production processes.
Wirkmechanismus
The mechanism of action of ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline involves interactions with specific molecular targets, such as enzymes or receptors. The protective groups can be selectively removed to activate the compound at the desired site of action. The tryptophan residue can interact with aromatic residues in proteins, while the proline residue can induce conformational changes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((S)-3-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid): Similar protective groups but different amino acid sequence.
N-tert-butyloxycarbonylation derivatives: Compounds with similar protective groups used in peptide synthesis.
Uniqueness
The uniqueness of ((S)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline lies in its specific combination of amino acids and protective groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C32H38N4O8 |
|---|---|
Molekulargewicht |
606.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H38N4O8/c1-32(2,3)44-27(37)17-24(35-31(42)43-19-20-10-5-4-6-11-20)28(38)34-25(29(39)36-15-9-14-26(36)30(40)41)16-21-18-33-23-13-8-7-12-22(21)23/h4-8,10-13,18,24-26,33H,9,14-17,19H2,1-3H3,(H,34,38)(H,35,42)(H,40,41)/t24-,25-,26-/m0/s1 |
InChI-Schlüssel |
UOJYMYZWAKESIO-GSDHBNRESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Furancarboxamide, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-[(1S)-1-[(3,4-difluorophenyl)methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-](/img/structure/B11831947.png)
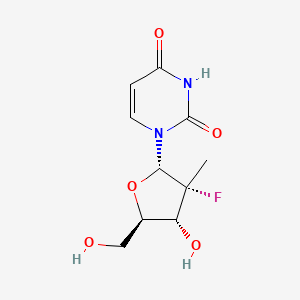
![(4aS,6aS,7R,9aS,9bS,11S)-7-(2-acetoxyacetyl)-11-fluoro-4a,6a-dimethyl-2-oxo-2,3,4,4a,5a,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-7-yl butyrate](/img/structure/B11831960.png)
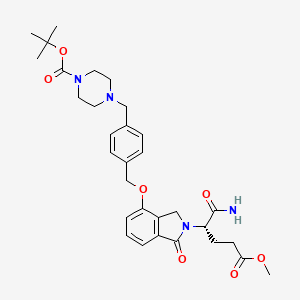
![(4bS,9bR)-7-(trifluoromethyl)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11831979.png)

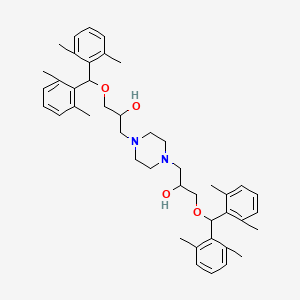
![tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B11831997.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11831998.png)
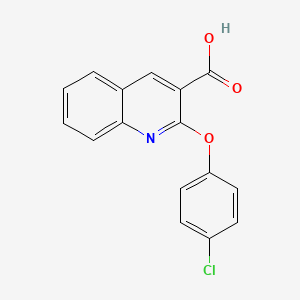
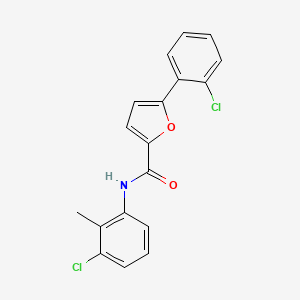
![3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B11832034.png)

![1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11832044.png)
